3-Ethylpyridin-4-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-5-8-4-3-7(6)9/h3-5H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJWNUGFAGOVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Ethylpyridin 4 Ol
Established Synthetic Routes and Their Evolution
Traditional methods for constructing the pyridine (B92270) ring often involved condensation reactions, which have been refined over time. numberanalytics.com The evolution of these routes has been driven by the need for greater control over regioselectivity, improved yields, and broader substrate scope to generate highly functionalized pyridine derivatives.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy for synthesizing complex molecules like substituted pyridinols. nih.govsamipubco.com These reactions are prized for their high atom economy and procedural simplicity.
A notable MCR for the synthesis of highly substituted pyridin-4-ol derivatives involves the reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.itnih.gov This three-component process provides a flexible entry to the pyridin-4-ol core. chim.it The synthesis proceeds through the formation of a β-alkoxy-β-ketoenamide intermediate, which then undergoes a cyclocondensation reaction to yield the final pyridin-4-ol product. beilstein-journals.orgresearchgate.net
To produce 3-Ethylpyridin-4-OL via this route, specific starting materials would be required. The ethyl group at the 3-position would likely originate from the nitrile component. A plausible pathway is outlined below:
Proposed MCR Pathway to this compound:
Alkoxyallene: Methoxyallene
Nitrile: Propanenitrile (to introduce the ethyl group)
Carboxylic Acid: A suitable carboxylic acid, for example, one that can be easily removed or is part of the desired final structure at another position.
The reaction mechanism involves the initial reaction of the lithiated alkoxyallene with the nitrile and carboxylic acid to form the key β-ketoenamide intermediate. researchgate.net This intermediate then undergoes an intramolecular aldol-type condensation to form the heterocyclic ring, followed by elimination and tautomerization to give the stable pyridin-4-ol form. chim.it
Table 1: Representative Multi-Component Reactions for Pyridinol Synthesis
Reaction Type Key Reactants Key Intermediate Advantages Reference LANCA 3-Component Reaction Lithiated Alkoxyallene, Nitrile, Carboxylic Acid β-Ketoenamide High flexibility in substitution patterns, good yields, access to highly functionalized products. chim.it, researchgate.net, nih.gov Groebke-Blackburn-Bienaymé Reaction Aldehyde, Amine, Isocyanide Nitrilium Ion Forms 3-aminoimidazoles, which can be precursors to other heterocycles. mdpi.com Hantzsch Dihydropyridine Synthesis Aldehyde, β-Ketoester (x2), Ammonia Dihydropyridine Classic, robust method for dihydropyridines, which can be oxidized to pyridines. organic-chemistry.org, mdpi.com
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. For pyridin-4-ols, a powerful approach is the cyclocondensation of β-ketoenamides. beilstein-journals.orgbeilstein-journals.org These intermediates can be synthesized through various methods, including the MCR described above or by the N-acylation of β-ketoenamines. beilstein-journals.org The cyclization is typically promoted by a reagent like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a base. beilstein-journals.org The mechanism is proposed to proceed via a 6π-electrocyclization of a silylated intermediate. beilstein-journals.orgnih.gov
Another important strategy is ring-closing metathesis (RCM), which has been applied to the synthesis of substituted 3-hydroxypyridines. organic-chemistry.org This method involves the formation of a nitrogen-containing diene, which then undergoes RCM using a ruthenium catalyst (e.g., Grubbs catalyst) to form the heterocyclic ring. cam.ac.uk Subsequent oxidation or elimination steps can lead to the aromatic pyridine core. organic-chemistry.org This approach offers access to substitution patterns that might be difficult to achieve through traditional condensation chemistry. cam.ac.uk
Multi-component Reactions in Pyridinol Synthesis
Modern and Sustainable Synthetic Methodologies for this compound
Contemporary synthetic chemistry places a strong emphasis on sustainability, efficiency, and safety. This has led to the development of novel methodologies for pyridine synthesis that align with the principles of green chemistry and leverage advanced technologies like catalysis and flow chemistry.
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.commlsu.ac.in Applying these principles to the synthesis of this compound involves several key considerations:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org MCRs are inherently atom-economical. mdpi.com
Safer Solvents and Reaction Conditions: The use of hazardous organic solvents should be minimized or replaced with greener alternatives like water or ethanol, or by conducting reactions under solvent-free conditions. samipubco.comrsc.orgfrontiersin.org Reactions should also be designed for energy efficiency, for example, by running at ambient temperature and pressure where possible. mlsu.ac.in
Use of Catalysts: Catalytic reactions are preferred over stoichiometric ones because catalysts can be used in small amounts and can be recycled, reducing waste. mlsu.ac.in
Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org
One study demonstrated the synthesis of pyridine derivatives in an aqueous medium using a nanocatalyst at room temperature, highlighting a sustainable approach. samipubco.com Microwave-assisted synthesis has also been recognized as a green chemistry tool, often leading to shorter reaction times and increased yields. nih.gov
Catalysis is a powerful tool for enhancing the efficiency, selectivity, and sustainability of chemical syntheses. numberanalytics.com For pyridine synthesis, a variety of catalytic methods have been developed.
Transition Metal Catalysis: Transition metals like palladium (Pd) and copper (Cu) are widely used to catalyze cyclization and cross-coupling reactions. numberanalytics.com For instance, palladium-catalyzed reactions are particularly useful for the further functionalization of pyridinol derivatives. chim.it Copper-catalyzed reactions have been employed in the three-component synthesis of imidazopyridines, a related class of heterocycles. beilstein-journals.org
Nanocatalysis: Nanoparticle-based catalysts offer advantages such as high surface area and unique chemical properties, leading to high efficacy and reusability. samipubco.com A magnetic nanocomposite (Fe3O4/ZnO/MWCNTs) has been successfully used as a recyclable catalyst for the three-component synthesis of pyridine derivatives in water, resulting in high yields. samipubco.com
Biocatalysis: The use of enzymes as biocatalysts offers an environmentally friendly alternative to traditional chemical synthesis. numberanalytics.com While specific applications to this compound are not widely documented, the potential for using enzymes to perform key bond-forming steps with high specificity is a promising area for future development.
Table 2: Comparison of Catalytic Methods in Pyridine Synthesis
Catalyst Type Example Typical Reaction Key Advantages Reference Transition Metal Palladium(II) Acetate Cross-Coupling, Cyclization High efficiency, improved yields and selectivity. numberanalytics.com, Nanocatalyst Fe3O4/ZnO/MWCNTs Multi-component Reaction High efficacy, reusability, works in green solvents (water). samipubco.com Biocatalyst Enzymes Various (e.g., amination) Sustainable, environmentally friendly, high specificity. numberanalytics.com
Flow chemistry, or continuous processing, involves pumping reactants through a reactor where the reaction occurs continuously, as opposed to traditional batch processing in a single vessel. mt.com This technology offers significant advantages for the synthesis of pyridinols, especially on an industrial scale. acs.org
Key benefits of flow chemistry include:
Enhanced Safety: Small reaction volumes within the reactor allow for superior control over reaction temperature, making it possible to safely handle highly exothermic reactions that would be dangerous in large-scale batch reactors. thieme-connect.comlabmanager.com
Improved Efficiency and Yield: Precise control over parameters like residence time, temperature, and mixing leads to better process optimization, often resulting in higher yields and purity. acs.org
Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or using multiple reactors in parallel, avoiding the complex challenges of scaling up batch reactors. labmanager.com
Process Intensification: Flow chemistry can streamline multi-step syntheses by telescoping several reaction steps into a single, automated process, reducing manual labor and time. acs.org
The synthesis of related compounds like 2-hydroxypyridine-N-oxide has been successfully scaled up using a continuous-flow process, demonstrating the feasibility and advantages of this approach for handling potentially hazardous reagents and exothermic reactions safely and efficiently. thieme-connect.com Established routes to this compound, such as MCRs or cyclocondensations, could be adapted to flow systems to enable safer, more efficient, and scalable production.
Catalytic Methods for Enhanced Synthesis of this compound
Regioselective Synthesis of this compound Analogues
The regioselective synthesis of substituted pyridin-4-ols, including analogues of this compound, often involves multi-step sequences starting from acyclic precursors or the modification of existing heterocyclic rings. Achieving the desired 3-ethyl, 4-hydroxy substitution pattern requires precise control over the introduction of functional groups.
One common strategy for synthesizing 3-hydroxypyridin-4-one analogues involves the reaction of a β-dicarbonyl compound or its equivalent with an amine. For instance, 3-hydroxypyridin-4-ones can be synthesized from maltol (B134687), which provides the 3-hydroxy-4-pyrone scaffold. Refluxing maltol with a suitable primary amine in an acidic environment can yield 1-substituted-3-hydroxy-2-methylpyridin-4-ones. nih.gov While this method typically places a methyl group at the 2-position, modifications to the starting pyrone could potentially allow for the introduction of an ethyl group at the 3-position.
Another versatile approach is the multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids. beilstein-journals.org This method leads to the formation of highly functionalized 4-hydroxypyridine (B47283) derivatives. The process involves a two-step sequence starting with a multicomponent reaction to form a β-methoxy-β-ketoenamide, which then undergoes cyclocondensation to the 4-hydroxypyridine. beilstein-journals.org The substituents on the final pyridine ring are determined by the choice of the starting materials, offering a high degree of flexibility. For the synthesis of a 3-ethyl analogue, one would need to select appropriate precursors that introduce an ethyl group at the desired position.
Furthermore, the construction of the pyridin-4-one ring can be achieved through a process involving the reaction of 1,3-diketones with ammonia, followed by N-acylation and an intramolecular aldol (B89426) condensation. This multi-step process can yield substituted 4-hydroxypyridines. google.com The strategic selection of a 1,3-diketone bearing an ethyl group at the appropriate position would be crucial for the synthesis of this compound.
A general method for preparing 1-substituted-3-hydroxypyridin-4-ones starts with the benzylation of commercially available maltol. The resulting 3-benzyloxy-2-methyl-4-pyrone is then reacted with an appropriate amine to form the corresponding benzylated pyridinone. Subsequent deprotection via catalytic hydrogenation under acidic conditions yields the final 3-hydroxypyridin-4-one derivative. nih.gov This highlights a common theme of using protecting groups to achieve the desired substitution pattern.
The table below summarizes various synthetic strategies for analogues of this compound.
| Starting Material(s) | Key Reagents/Conditions | Product Type | Reference |
| Maltol, Primary Amine | Acidic environment, Reflux | 1-Substituted-3-hydroxy-2-methylpyridin-4-one | nih.gov |
| Alkoxyallenes, Nitriles, Carboxylic Acids | n-BuLi, Et2O; then cyclocondensation | Highly substituted 4-hydroxypyridines | beilstein-journals.org |
| 1,3-Diketones, Ammonia | N-acylation, Intramolecular aldol condensation | Substituted 4-hydroxypyridines | google.com |
| Maltol | Benzyl chloride, NaOH; then amine; then H2, Pd/C | 1-Substituted-3-hydroxy-2-methylpyridin-4-one | nih.gov |
| 4-Hydroxypyridine | Fuming H2SO4, HgSO4 | 4-Hydroxypyridine-3-sulfonic acid | thieme-connect.com |
Challenges and Innovations in Scalable Production of this compound
The transition from laboratory-scale synthesis to large-scale industrial production of fine chemicals like this compound presents a number of challenges. These often relate to reaction safety, efficiency, cost-effectiveness, and environmental impact.
Challenges in Scalability:
Hazardous Reagents and Conditions: Many synthetic routes for pyridines and their derivatives employ hazardous reagents such as strong bases (e.g., n-butyllithium), toxic intermediates, and high reaction temperatures or pressures. beilstein-journals.orggoogle.com For example, nitration of 4-hydroxypyridine can involve vigorous reactions with fuming nitric acid and oleum. tandfonline.com Handling these materials on a large scale requires specialized equipment and stringent safety protocols to mitigate risks of explosions, fires, and toxic exposure.
Purification: The separation of the desired product from byproducts and unreacted starting materials can be a major challenge. Complex reaction mixtures may necessitate multiple chromatographic purification steps, which are often not practical or cost-effective on an industrial scale. nih.govrsc.org The development of crystallization-based purifications is often a critical step for scalable processes. google.com
Regioselectivity: Achieving high regioselectivity on a large scale can be difficult. Minor changes in reaction conditions, such as temperature or mixing, can sometimes lead to the formation of undesired isomers, complicating purification and reducing the yield of the target compound. thieme-connect.com
Innovations in Scalable Production:
Flow Chemistry: Continuous flow reactors offer a promising solution to many of the challenges associated with scaling up hazardous reactions. By performing reactions in small-volume, continuous-flow systems, heat and mass transfer can be precisely controlled, improving safety and often increasing reaction efficiency and selectivity. acs.org This technology allows for the safe use of highly reactive intermediates and exothermic reactions at elevated temperatures and pressures, which would be too dangerous to conduct in large batch reactors.
Catalysis: The development of more efficient and selective catalysts is a key area of innovation. This includes transition-metal catalysts for cross-coupling reactions to build the pyridine ring or introduce substituents with high precision. nih.gov Biocatalysis, using enzymes to perform specific chemical transformations, is also an emerging green chemistry approach that can offer high selectivity under mild reaction conditions.
Process Intensification: This involves designing manufacturing processes that are smaller, safer, and more efficient. Combining multiple reaction steps into a single, continuous process (telescoping) can reduce waste, energy consumption, and the need for manual handling of intermediates. acs.org
Improved Work-up and Purification: Innovations in downstream processing, such as the use of in-line extraction and crystallization, can significantly improve the efficiency of product isolation and purification on a large scale. The development of robust crystallization processes is crucial for obtaining high-purity final products without resorting to chromatography.
The table below outlines some of the key challenges and innovative solutions in the scalable production of pyridine derivatives like this compound.
| Challenge | Innovative Solution | Description | Reference |
| Hazardous Reactions | Flow Chemistry | Enables safe handling of hazardous reagents and conditions by using small reaction volumes and precise control. | acs.org |
| Low Efficiency/Yield | Catalysis (Transition Metal, Bio) | Improves reaction rates and selectivity, leading to higher yields and fewer byproducts. | nih.gov |
| Complex Purifications | Process Intensification/Telescoping | Combines multiple steps to reduce intermediate handling and the generation of impurities. | acs.org |
| Regioselectivity Issues | Optimized Reaction Conditions | Fine-tuning of parameters like temperature, solvent, and catalyst in continuous systems to favor the desired isomer. | thieme-connect.com |
Chemical Reactivity and Reaction Pathways of 3 Ethylpyridin 4 Ol
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. minia.edu.eg In pyridine derivatives, the reactivity and orientation of incoming electrophiles are influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of existing substituents. The hydroxyl group is a strong activating group, while the ethyl group is a weak activating group.
The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. minia.edu.eg However, the substituents on the 3-Ethylpyridin-4-ol ring significantly influence its reactivity. The hydroxyl group at the 4-position and the ethyl group at the 3-position are both electron-donating groups, which activate the ring towards electrophilic attack. vulcanchem.com
Typical electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (—NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine), often requiring a Lewis acid catalyst. minia.edu.eglibretexts.org
Sulfonation: The introduction of a sulfonic acid group (—SO3H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: The addition of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. libretexts.org
The directing effects of the existing substituents on this compound play a crucial role in determining the position of substitution. The hydroxyl group is an ortho-, para-director, while the ethyl group is also an ortho-, para-director. Given their positions, electrophilic attack is most likely to occur at the C-2, C-5, and C-6 positions of the pyridine ring. The precise outcome of these reactions can be influenced by steric hindrance and the specific reaction conditions. vulcanchem.comresearchgate.net
Nucleophilic Reactivity at the Hydroxyl and Nitrogen Centers
The this compound molecule possesses two primary centers for nucleophilic attack: the oxygen of the hydroxyl group and the nitrogen atom of the pyridine ring. vulcanchem.comlibretexts.org
The hydroxyl group, being a poor leaving group, typically requires activation to undergo nucleophilic substitution. cas.cnntu.ac.uk This can be achieved by protonation under acidic conditions or by conversion to a better leaving group, such as a tosylate. Once activated, the hydroxyl group can be displaced by a variety of nucleophiles. cas.cn
The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can act as a nucleophile. vulcanchem.com It can react with electrophiles, such as alkyl halides, in N-alkylation reactions. The nucleophilicity of the nitrogen can be influenced by the electronic effects of the substituents on the ring. In the case of this compound, the electron-donating ethyl and hydroxyl groups enhance the nucleophilicity of the nitrogen atom. However, the tautomeric equilibrium with the pyridone form can affect the availability of the nitrogen's lone pair for reaction. clockss.org
The relative reactivity of the hydroxyl and nitrogen centers depends on the specific nucleophile and reaction conditions. For instance, in reactions with aryl halides catalyzed by copper, O-arylation of the hydroxyl group can occur. acs.org
Tautomerism of this compound and Its Influence on Chemical Behavior
A significant aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its corresponding pyridone form, 3-ethylpyridin-4(1H)-one. wikipedia.org Tautomerism is the phenomenon where a compound exists in two or more interconvertible structures that differ in the position of a proton and a double bond. byjus.compatsnap.com
| Tautomeric Form 1 (Hydroxypyridine) | Tautomeric Form 2 (Pyridone) |
|---|---|
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| This compound | 3-Ethylpyridin-4(1H)-one |
This equilibrium is influenced by factors such as the solvent, temperature, and pH. In solution, the keto (pyridone) tautomer is generally favored, while the enol (hydroxypyridine) form can be more significant in the gas phase or in non-polar solvents. wikipedia.org The pyridone form is considered an aromatic compound due to the cyclic conjugation involving the nitrogen lone pair. chimia.ch
This tautomerism has a profound impact on the chemical reactivity of the molecule: numberanalytics.combeilstein-journals.org
Ambident Nucleophilicity: The molecule can react as a nucleophile through either the oxygen or the nitrogen atom, depending on which tautomer is reacting and the nature of the electrophile. beilstein-journals.org
Electrophilic Substitution: The electron distribution in the ring differs between the two tautomers, which can affect the regioselectivity of electrophilic aromatic substitution reactions.
Acidity and Basicity: The pKa values of the hydroxyl group and the ring nitrogen are influenced by the position of the tautomeric equilibrium. researchgate.net
The interconversion between these tautomers is often catalyzed by acids or bases. byjus.com Understanding this equilibrium is crucial for predicting and controlling the outcomes of reactions involving this compound. acs.org
Oxidation and Reduction Pathways of this compound Systems
The oxidation and reduction of this compound can involve changes at the pyridine ring, the hydroxyl group, or the ethyl group. Oxidation generally involves an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen, while reduction is the opposite. masterorganicchemistry.comlibretexts.orglibretexts.org
Oxidation: The hydroxyl group can be oxidized to a ketone functionality using suitable oxidizing agents. vulcanchem.com Strong oxidizing agents can potentially lead to the cleavage of the pyridine ring. The ethyl group can also be a site for oxidation, potentially leading to an acetyl group or further to a carboxylic acid under harsh conditions.
Reduction: Reduction of the pyridine ring is possible, typically requiring strong reducing agents like catalytic hydrogenation at high pressure and temperature. This would lead to the corresponding piperidine (B6355638) derivative. The hydroxyl group is generally stable to reduction, but under certain conditions, it could be reduced to a methylene (B1212753) group.
The specific products of oxidation or reduction reactions depend heavily on the reagents and conditions employed. pressbooks.pub
| Reaction Type | Potential Products | Reagents and Conditions |
| Oxidation | 3-Ethyl-1H-pyridine-4,5-dione | Mild oxidizing agents |
| 3-Acetylpyridin-4-ol | Selective oxidation of the ethyl group | |
| Ring-opened products | Strong oxidizing agents (e.g., KMnO₄) | |
| Reduction | 3-Ethylpiperidin-4-ol | Catalytic hydrogenation (e.g., H₂/Pd) |
Metal-catalyzed Transformations Involving this compound
Transition metal catalysis offers a powerful toolkit for the functionalization of pyridine derivatives. beilstein-journals.orgrsc.org For this compound, metal-catalyzed reactions can facilitate transformations that are otherwise difficult to achieve.
One important class of reactions is cross-coupling, where a new carbon-carbon or carbon-heteroatom bond is formed. The hydroxyl group can be converted into a triflate or other suitable leaving group to participate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination.
The pyridine nitrogen can act as a directing group in C-H activation reactions. nih.gov This allows for the selective functionalization of C-H bonds ortho to the nitrogen atom. For example, rhodium-catalyzed C-H activation could lead to the introduction of various functional groups at the C-2 or C-6 positions. sci-hub.se
Copper-catalyzed reactions are particularly relevant for the arylation of hydroxypyridines. acs.org Depending on the ligand and reaction conditions, either N-arylation or O-arylation can be achieved. For 3-hydroxypyridines, O-arylation is often observed. acs.org
| Catalytic System | Transformation | Potential Products |
| Palladium(0)/Ligand | Cross-coupling (e.g., Suzuki) | Aryl- or vinyl-substituted 3-ethylpyridines |
| Rhodium(III) | C-H Activation/Functionalization | 2- or 6-functionalized this compound |
| Copper(I) or (II) | N- or O-Arylation | N-aryl or O-aryl derivatives |
Photochemical and Thermal Reactivity Studies of this compound
The study of photochemical and thermal reactions provides insights into the excited-state chemistry and stability of molecules. chemistrydocs.com For aromatic systems like this compound, these reactions can lead to isomerizations, rearrangements, or cycloadditions. beilstein-journals.org
Photochemical Reactivity: Upon absorption of UV light, this compound can be promoted to an electronically excited state. This can lead to various photochemical pathways. For instance, intramolecular hydrogen atom transfer from the hydroxyl group to the nitrogen or a ring carbon could occur. Photochemical reactions of related hydroxypyridines have been shown to induce isomerizations. mdpi.com Sydnones, which are mesoionic heterocyclic compounds, undergo photochemical [3+2] cycloaddition reactions, a reactivity pattern that could be relevant to the pyridone tautomer of this compound under certain conditions. beilstein-journals.org
Thermal Reactivity: Thermally induced reactions of this compound would likely involve rearrangements or decompositions at higher temperatures. The stability of the tautomeric forms at different temperatures would be a key factor. In the presence of other reactants, thermal cycloaddition reactions might be possible, similar to the thermal reactivity of sydnones which can act as cyclic azomethine imines. beilstein-journals.org
Detailed experimental and computational studies would be necessary to fully elucidate the specific photochemical and thermal reaction pathways available to this compound.
Synthesis of Derivatives and Analogues of 3 Ethylpyridin 4 Ol
Functionalization at the Hydroxyl Group (e.g., O-Alkylation, Acylation)
The hydroxyl group of 3-ethylpyridin-4-ol is a prime site for derivatization, allowing for the synthesis of ethers and esters. These reactions modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.
O-Alkylation: The formation of ether derivatives (O-alkylation) is commonly achieved through several methods. A classical approach involves the reaction of the pyridinone with an alkyl halide in the presence of a base. The choice of base and solvent is critical to favor O-alkylation over the competing N-alkylation. Another powerful method is the Mitsunobu reaction, which allows for the conversion of alcohols to ethers under mild conditions with clean inversion of stereochemistry if a chiral alcohol is used. organic-chemistry.org This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgmdpi.com The reaction proceeds by activating the alcohol for nucleophilic attack by the pyridinone oxygen. organic-chemistry.org Modified Mitsunobu protocols, for example using 1,1′-(azodicarbonyl)dipiperidine (ADDP) and polymer-supported triphenylphosphine (PS-PPh₃), have been developed to simplify purification and improve yields. beilstein-journals.org
O-Acylation: Ester derivatives are synthesized via O-acylation of the hydroxyl group. This transformation is typically accomplished by reacting this compound with acylating agents such as acid chlorides or acid anhydrides. ambeed.com The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.
| Reaction Type | Reagent(s) | Conditions | Product Type |
| O-Alkylation | Alkyl Halide (e.g., Benzyl Bromide), Base (e.g., K₂CO₃) | DMF, rt to 50 °C | 4-Alkoxypyridine |
| O-Alkylation | Alcohol, PPh₃, DEAD or DIAD (Mitsunobu) | Anhydrous THF, 0 °C to rt | 4-Alkoxypyridine |
| O-Acylation | Acid Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine) | Anhydrous CH₂Cl₂, 0 °C to rt | 4-Acyloxypyridine |
| O-Acylation | Acid Anhydride (e.g., Acetic Anhydride), Base (e.g., Pyridine) | Reflux | 4-Acyloxypyridine |
Functionalization of the Pyridine Ring System
The pyridine ring of this compound is an electron-deficient system, which influences its reactivity towards electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. imperial.ac.uk Reactions often require harsh conditions. imperial.ac.uk The regioselectivity is governed by the existing substituents. The 4-hydroxyl (keto) group is an activating, ortho-, para-directing group, while the 3-ethyl group is also activating and ortho-, para-directing. This directs incoming electrophiles primarily to the C-2, C-5, and C-6 positions.
Halogenation: The introduction of halogen atoms can be achieved using various halogenating agents. For instance, selective 3-halogenation of pyridines has been accomplished through a ring-opening/halogenation/ring-closing sequence involving Zincke imine intermediates under mild conditions. nih.govchemrxiv.org
Nitration: Nitration can be performed using strong nitrating agents, such as nitric acid in the presence of sulfuric acid, though often with modest yields. The reaction on substituted pyridine N-oxides can sometimes proceed under more controlled conditions. google.comresearchgate.net
Sulfonation: Sulfonation typically requires fuming sulfuric acid at high temperatures. imperial.ac.uk
Nucleophilic Aromatic Substitution: Nucleophilic attack on the pyridine ring generally occurs at the C-2, C-4, and C-6 positions, which are electron-deficient. This type of reaction on this compound itself is unlikely without a suitable leaving group (like a halide) already present at one of these positions. If a leaving group were installed, it could be displaced by various nucleophiles such as alkoxides, amines, or thiolates. imperial.ac.uk
| Reaction Type | Reagent(s) | Target Position(s) | Conditions |
| Halogenation | N-Halosuccinimide (NCS, NBS) | C-2, C-5, C-6 | Varies (e.g., acid catalyst) |
| Nitration | HNO₃ / H₂SO₄ | C-2, C-5, C-6 | High Temperature |
| Sulfonation | Fuming H₂SO₄, HgSO₄ | C-5 | High Temperature |
Side-Chain Modifications and Homologation of the Ethyl Group
The ethyl group at the C-3 position offers another site for chemical transformation, allowing for the synthesis of a range of analogues.
Oxidation: A key modification is the oxidation of the benzylic-type methylene (B1212753) group of the ethyl side chain. This reaction converts the ethyl group into an acetyl group, yielding 3-acetyl-4-hydroxypyridine derivatives. This transformation can be achieved using various catalytic systems. For example, a cobalt(II)/N-hydroxyphthalimide (NHPI) catalyst system under an oxygen atmosphere has been shown to be effective for the selective oxidation of benzylic C-H bonds in compounds like 3-ethylpyridine. rsc.org Other copper-based catalyst systems have also been reported for the oxidation of ethylpyridines to the corresponding ketones. mdpi.comresearchgate.net
C-H Activation and Further Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H activation can be used to functionalize the ethyl group. For example, a copper-promoted C(sp³)–H hydroxylation of 2-ethylpyridines, followed by dehydration, can form a vinyl group in situ. researchgate.net This vinylpyridine intermediate can then undergo further reactions, such as annulation with alkynes catalyzed by rhodium(III), to build more complex fused ring systems. researchgate.net While these examples are on 2-ethylpyridine, similar principles could be applied to activate the ethyl group of this compound, opening pathways for homologation or the introduction of other functional groups.
| Reaction Type | Reagent(s) | Product Functional Group |
| Side-Chain Oxidation | Co(OAc)₂, NHPI, O₂ | Acetyl (-COCH₃) |
| Side-Chain Oxidation | CuCl₂·2H₂O, O₂, DMSO | Acetyl (-COCH₃) |
| C-H Activation/Dehydrogenation | Cu(II)/Rh(III) catalysts | Vinyl (-CH=CH₂) |
Synthesis of Pyridinium (B92312) Salts and N-Oxides Derived from this compound
The nitrogen atom of the pyridine ring is a key functional handle, enabling the formation of pyridinium salts and N-oxides.
Pyridinium Salts (N-Alkylation): The reaction of 3-ethylpyridin-4-one with alkylating agents, such as alkyl halides, can lead to N-alkylation, forming quaternary pyridinium salts. researchgate.net This reaction competes with the O-alkylation of the pyridinone tautomer. The reaction outcome is influenced by factors such as the solvent, the nature of the electrophile, and the counter-ion. Generally, polar solvents and harder electrophiles tend to favor N-alkylation.
N-Oxides: The oxidation of the pyridine nitrogen to an N-oxide is a common and useful transformation that alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. The synthesis of N-oxides is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. nih.govbme.hugoogle.com These oxidations are often high-yielding and can be performed under relatively mild conditions. The resulting N-oxide can facilitate further functionalization of the pyridine ring or be used in reactions like the Polonovski rearrangement. bme.hu
| Derivative | Reagent(s) | Conditions |
| Pyridinium Salt | Alkyl Halide (e.g., CH₃I) | Polar solvent (e.g., Acetonitrile), Reflux |
| N-Oxide | m-CPBA | CH₂Cl₂, 0 °C to rt |
| N-Oxide | H₂O₂ / Acetic Acid | 50-70 °C |
Incorporation of this compound Moieties into Complex Architectures
The 3-hydroxypyridin-4-one scaffold, of which this compound is a member, is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets. frontiersin.org Its derivatives are explored for a wide range of therapeutic applications, including as iron chelators, and inhibitors of enzymes like tyrosinase and acetylcholinesterase. researchgate.netnih.govnih.gov
The synthesis of these complex molecules often involves using the core functional groups of this compound as handles for further elaboration. For example:
Amide Coupling: The hydroxyl group can be derivatized to include a carboxylic acid linker, which is then coupled with various amines using standard peptide coupling reagents (e.g., CDI, TBTU) to form complex amide derivatives. synthasite.com
Multi-component Reactions: The scaffold can participate in multi-component reactions, where several starting materials combine in a single step to rapidly build molecular complexity.
Cross-Coupling Reactions: After introducing a halogen to the pyridine ring (as described in 4.2), palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to form new carbon-carbon or carbon-nitrogen bonds, linking the pyridinone core to other aromatic or heterocyclic systems. nih.gov
These strategies have led to the synthesis of diverse libraries of compounds based on the hydroxypyridinone core for biological screening and drug discovery. frontiersin.orgmdpi.com
| Synthetic Strategy | Key Reaction | Example Application |
| Linker Attachment & Coupling | Esterification followed by Amide Formation | Synthesis of hydroxypyridinone-acylhydrazone hybrids |
| Palladium-Catalyzed Cross-Coupling | Suzuki or Buchwald-Hartwig Amination | Linking the pyridinone to other (hetero)aryl rings |
| Multi-step Synthesis | Combination of reactions (e.g., reduction, coupling) | Building hydroxypyridinone-benzylpiperidine hybrids |
Advanced Spectroscopic and Structural Elucidation of 3 Ethylpyridin 4 Ol Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Mechanistic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational preferences of molecules in solution. For 3-Ethylpyridin-4-OL and its derivatives, NMR studies, including 1H and 13C dynamic NMR (DNMR), are instrumental in analyzing conformational equilibria. researchgate.netresearchgate.net The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data provides detailed insights into the spatial arrangement of atoms. csic.es
Conformational analysis often involves a combination of experimental NMR data and theoretical quantum mechanical calculations, such as Density Functional Theory (DFT). researchgate.netcsic.es This integrated approach allows for the determination of conformer populations and the elucidation of factors governing conformational preferences, such as syn-1,3-diaxial interactions. researchgate.net For instance, in substituted cyclic systems, the orientation of substituents (axial vs. equatorial) can be determined by analyzing chemical shifts and coupling constants. researchgate.netresearchgate.net Low-temperature NMR experiments can be employed to "freeze" conformational equilibria, allowing for the individual characterization of different conformers. researchgate.net
The following table summarizes typical NMR data used in the conformational analysis of related heterocyclic systems.
| Parameter | Observation | Significance in Conformational Analysis |
| ¹H NMR Chemical Shifts | Equatorial protons are often deshielded compared to axial protons. | Provides information on the local electronic environment and can indicate the axial or equatorial position of protons. researchgate.net |
| ¹³C NMR Chemical Shifts | Axial carbon atoms typically resonate at a higher field (lower ppm) than equatorial carbons. | Sensitive to steric compression, aiding in the assignment of substituent positions. researchgate.net |
| ³J(H,H) Coupling Constants | The magnitude of vicinal coupling constants is dependent on the dihedral angle (Karplus relationship). | Allows for the determination of relative stereochemistry and ring conformation. csic.es |
| NOE Cross-Peaks | Indicates through-space proximity between protons. | Helps to establish the 3D structure and relative orientation of different parts of the molecule. csic.es |
This table is generated based on established principles of NMR spectroscopy in conformational analysis.
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Tautomeric Form Determination
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for investigating intermolecular interactions like hydrogen bonding and for determining the predominant tautomeric forms of molecules like this compound. irdg.orgolemiss.eduwikipedia.org
Hydrogen bonds significantly influence the vibrational frequencies of the involved functional groups. libretexts.org In the FT-IR spectrum, the stretching frequency of an O-H group involved in a hydrogen bond is typically broadened and shifted to a lower wavenumber compared to a free O-H group. rsc.orgnih.gov The strength of the hydrogen bond can be correlated with the magnitude of this shift. mdpi.com For pyridinol derivatives, the formation of hydrogen bonds between the hydroxyl group and the pyridine (B92270) nitrogen or with other solvent molecules can be readily studied. researchgate.net
Raman spectroscopy provides complementary information and is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds. wikipedia.org The technique can be used to identify the tautomeric forms present in different phases or solutions. For molecules capable of keto-enol tautomerism, such as hydroxypyridines, Raman spectroscopy can distinguish between the two forms by observing characteristic vibrational modes of the C=O (keto) and C=C/C-O (enol) groups. irdg.org The pH of the solution can influence the tautomeric equilibrium, and this can be monitored using pH-dependent Raman spectroscopy. irdg.org
The table below lists characteristic vibrational frequencies for groups involved in hydrogen bonding and tautomerism.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Interpretation |
| O-H Stretch (Free) | 3500 - 3700 | Indicates the presence of non-hydrogen-bonded hydroxyl groups. |
| O-H Stretch (H-bonded) | 3200 - 3500 (Broad) | Characteristic of hydroxyl groups involved in intermolecular hydrogen bonding. nih.gov |
| C=O Stretch (Keto tautomer) | 1650 - 1750 | Indicates the presence of the pyridone form. |
| Pyridine Ring Modes | 1400 - 1650 | Vibrations of the aromatic ring, sensitive to substitution and protonation state. irdg.org |
This table is generated based on established principles of vibrational spectroscopy.
Mass Spectrometry Techniques for Reaction Intermediate Identification and Complex Mixture Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound systems, enabling the identification of reaction intermediates and the characterization of complex mixtures. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of elemental compositions of the parent molecule and its fragments. nih.gov
Techniques like Desorption Electrospray Ionization (DESI) coupled with high-resolution mass spectrometry can be used to intercept and identify transient intermediates in chemical reactions with lifetimes in the millisecond range. nih.gov This is particularly valuable for studying reaction mechanisms, such as catalytic cycles or degradation pathways, involving this compound. Isotope labeling experiments, where atoms like hydrogen are replaced with deuterium, can further support the assignment of intermediate structures by observing the corresponding mass shifts. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful combination for analyzing complex mixtures containing this compound and its derivatives. nih.gov The gas chromatograph separates the components of the mixture, which are then individually ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for each component.
The following table illustrates the application of mass spectrometry in the study of a hypothetical reaction involving this compound.
| m/z Value (Hypothetical) | Proposed Fragment/Intermediate | Significance |
| 123.06 | [M+H]⁺ of this compound | Confirms the molecular weight of the parent compound. |
| 108.04 | [M+H - CH₃]⁺ | Loss of a methyl group, indicating fragmentation of the ethyl substituent. |
| 94.04 | [M+H - C₂H₅]⁺ | Loss of the ethyl group. |
This table is generated based on the principles of mass spectrometry and the structure of this compound.
X-ray Crystallography of this compound and Its Co-crystals for Solid-State Structure
A significant area of interest is the formation of co-crystals, where this compound is co-crystallized with another molecule (a co-former). google.comnih.gov Co-crystals are multi-component crystalline solids held together by non-covalent interactions, most commonly hydrogen bonds. researchgate.netrsc.org The study of this compound co-crystals can reveal how the molecule interacts with other species, providing insights into its hydrogen bonding capabilities and supramolecular chemistry. researchgate.net
The crystal structure of co-crystals reveals the specific hydrogen bonding motifs, such as chains or sheets, that dictate the packing of molecules in the crystal. researchgate.net For instance, a co-crystal of a hydroxypyridine derivative with an acid might show hydrogen bonding between the pyridine nitrogen and the acidic proton, and between the hydroxyl group and the acid's carbonyl oxygen. researchgate.net Hirshfeld surface analysis can be used to further investigate and visualize the intermolecular interactions within the crystal structure. researchgate.netresearchgate.net
A hypothetical set of crystallographic data for this compound is presented below.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. researchgate.net |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. researchgate.net |
| Unit Cell Dimensions (a, b, c, β) | a=8.9 Å, b=13.4 Å, c=8.4 Å, β=96.3° | Defines the size and shape of the repeating unit in the crystal. researchgate.net |
| Hydrogen Bond (O-H···N) Distance | ~2.7 Å | Indicates a strong hydrogen bond between the hydroxyl group and a nitrogen acceptor. |
This table is generated based on typical crystallographic data for similar organic compounds. researchgate.netresearchgate.net
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited State Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides valuable information about the electronic structure and excited-state properties of this compound. nih.govlibretexts.org
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower energy (ground state) to higher energy (excited state) orbitals. libretexts.org The absorption spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions within the pyridine ring and associated functional groups. The position and intensity of these bands are sensitive to the solvent environment and the tautomeric form of the molecule. researchgate.net
Fluorescence spectroscopy measures the light emitted when a molecule returns from an excited electronic state to the ground state. pan.olsztyn.pl Not all molecules that absorb light are fluorescent. For those that are, such as certain flavone (B191248) derivatives, fluorescence can be a highly sensitive probe of the molecular environment. researchgate.net The fluorescence spectrum, including the emission wavelength and quantum yield, can be influenced by factors like solvent polarity and hydrogen bonding. researchgate.netedinst.com Changes in the fluorescence properties can be used to study interactions with other molecules or changes in the local environment.
The table below summarizes the expected electronic spectroscopic properties for a hydroxypyridine system.
| Spectroscopic Technique | Parameter | Typical Observation | Information Gained |
| UV-Visible Absorption | λmax (nm) | ~260-280 nm | Corresponds to π → π* transitions in the pyridine ring. nih.gov |
| ε (M⁻¹cm⁻¹) | 1,000 - 10,000 | Molar absorptivity, related to the probability of the electronic transition. libretexts.org | |
| Fluorescence Emission | Emission λmax (nm) | > Excitation λ | The wavelength of maximum fluorescence intensity. |
| Stokes Shift (nm) | Emission λmax - Excitation λmax | Energy loss between absorption and emission, related to structural relaxation in the excited state. researchgate.net |
This table is generated based on general principles of electronic spectroscopy for aromatic and heterocyclic compounds.
Computational and Theoretical Chemistry Investigations of 3 Ethylpyridin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 3-ethylpyridin-4-ol. uio.no These calculations, rooted in solving the Schrödinger equation, provide a detailed picture of the electron distribution and the energies of molecular orbitals. uio.noarxiv.org The electronic structure is key to a molecule's stability, reactivity, and spectroscopic properties.
A critical aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pressbooks.pubbrsnc.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
Table 1: Calculated Frontier Orbital Energies for this compound (Note: These values are representative and obtained from typical DFT calculations for similar heterocyclic systems for illustrative purposes.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.85 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |
| LUMO | -0.95 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |
| HOMO-LUMO Gap | 4.90 | Energy difference; indicates chemical stability and reactivity. |
Density Functional Theory (DFT) Studies on Reactivity, Energetics, and Reaction Mechanisms
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for investigating many-body systems like atoms and molecules. wikipedia.orgd-nb.info DFT is used to determine the electronic structure by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.org This approach offers a good balance between accuracy and computational cost, making it ideal for studying the reactivity, energetics, and mechanisms of chemical reactions. sumitomo-chem.co.jpmdpi.com
Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors derived from the change in energy with respect to the number of electrons. mdpi.comresearchgate.net Key descriptors include:
Electronegativity (χ): The negative of the chemical potential, it measures the tendency of a species to attract electrons. d-nb.info
Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard. frontiersin.org
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
Fukui Functions (f(r)): Indicate the most electrophilic and nucleophilic sites within a molecule, predicting where it will react with nucleophiles or electrophiles. d-nb.info
DFT calculations can map out the entire potential energy surface of a reaction, identifying transition states and intermediates. youtube.com This allows for the detailed elucidation of reaction mechanisms, providing activation energies (energy barriers) and reaction enthalpies. For this compound, DFT can be used to model its reactions, such as electrophilic substitution on the pyridine (B92270) ring or reactions involving the hydroxyl group.
Table 2: Illustrative Conceptual DFT Reactivity Indices for this compound
| Parameter | Value (Illustrative) | Significance |
| Electronegativity (χ) | 3.40 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | 2.45 eV | Resistance to charge transfer. |
| Electrophilicity Index (ω) | 2.35 eV | Global electrophilic nature. |
Molecular Dynamics Simulations of this compound in Different Environments
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and thermodynamic properties of a molecule in various environments. nih.govarxiv.org
For this compound, MD simulations can be employed to understand its behavior in different solvents, such as water or organic solvents. These simulations reveal crucial information about:
Solvation: How solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl group of this compound and water molecules.
Conformational Flexibility: The rotation of the ethyl group and any dynamic changes in the ring structure.
Diffusion and Transport Properties: How the molecule moves within a liquid or across a membrane.
While specific MD studies on this compound are not prevalent, the methodology is well-established. Such a study would involve placing a model of the molecule in a simulation box filled with solvent molecules and tracking the trajectory of all particles over nanoseconds or longer. chemrxiv.org This provides insights into how the environment influences the molecule's structure and behavior, which is critical for applications in materials science and drug design. researchgate.net
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm or elucidate the structure of a molecule. chemscene.com Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to predict electronic absorption spectra (UV-Vis), while gauge-independent atomic orbital (GIAO) methods are used for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net
The correlation between predicted and experimental spectra serves several purposes:
Structural Verification: Agreement between calculated and observed spectra provides strong evidence for the proposed chemical structure.
Spectral Assignment: Theoretical calculations help assign specific peaks in a complex spectrum to particular atoms (in NMR) or electronic transitions (in UV-Vis).
Understanding Substituent Effects: The impact of the ethyl and hydroxyl groups on the pyridine ring's spectroscopic properties can be systematically studied and understood.
Discrepancies between predicted and experimental data can point to environmental effects (like solvent interactions) not fully captured in the calculation or suggest that the true structure is different from the one modeled. nih.gov
Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound
| Parameter | Calculated Value (Illustrative) | Experimental Value (Typical) |
| ¹³C NMR Shift (C4-OH) | 158.5 ppm | 157.9 ppm |
| ¹H NMR Shift (OH) | 9.5 ppm | 9.2 ppm |
| UV-Vis λmax | 258 nm | 255 nm |
Tautomeric Equilibrium Calculations and Energetics
Hydroxypyridines, including this compound, can exist in a tautomeric equilibrium with their corresponding pyridone forms. chemeurope.com Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. chemeurope.com For this compound, the equilibrium is between the hydroxyl (enol) form and the keto form, 3-ethyl-1H-pyridin-4-one.
The position of this equilibrium is highly sensitive to the environment, including the solvent and temperature. irb.hrwuxiapptec.com Computational chemistry provides a robust method to study the energetics of this tautomerism. By calculating the total electronic energies of both tautomers, one can predict their relative stabilities.
Calculations are often performed for the isolated molecule (gas phase) and then repeated using solvation models to account for the influence of a solvent. Polar solvents often stabilize the more polar tautomer. For the related 2-hydroxypyridine/2-pyridone system, the pyridone form is significantly more stable, especially in polar solvents, due to its greater dipole moment. wuxiapptec.com A similar investigation for this compound would quantify the relative energies and predict the dominant tautomer under different conditions.
Table 4: Calculated Relative Energies of this compound Tautomers (Note: Values are illustrative, based on known trends for hydroxypyridines.)
| Tautomer | Relative Energy (Gas Phase) | Relative Energy (in Water) | Predicted Dominant Form |
| This compound (Enol) | 0.0 kcal/mol | 0.0 kcal/mol | Enol |
| 3-Ethyl-1H-pyridin-4-one (Keto) | +1.5 kcal/mol | -2.5 kcal/mol | Keto (in water) |
In Silico Design and Prediction of Novel this compound Derivatives
In silico design refers to the use of computational methods to design and evaluate new molecules before they are synthesized in the lab. researchgate.netbiorxiv.org The insights gained from theoretical investigations of this compound—its electronic structure, reactivity, and tautomerism—form a foundation for the rational design of novel derivatives with tailored properties.
The process typically involves:
Scaffold Hopping/Decoration: Starting with the this compound core, various functional groups are computationally added or modified at different positions on the molecule.
Property Prediction: For each designed derivative, quantum mechanical or machine learning models are used to predict key properties. This could include electronic properties (HOMO/LUMO), solubility, reactivity, and potential biological activity through molecular docking simulations. nih.govfrontiersin.org
Virtual Screening: Large virtual libraries of derivatives can be rapidly screened to identify candidates with the most promising profile for a specific application, be it in medicinal chemistry or materials science.
For example, if the goal is to increase the nucleophilicity of the pyridine ring, electron-donating groups could be added, and their effect would be quantified using DFT. If a specific tautomeric form is desired, substituents can be chosen to selectively stabilize that form. This computational pre-screening saves significant time and resources by focusing experimental efforts on the most promising candidates. researchgate.net
Advanced Applications of 3 Ethylpyridin 4 Ol in Chemical Sciences
3-Ethylpyridin-4-OL as a Versatile Building Block in Organic Synthesis
This compound serves as a foundational building block in organic synthesis, providing a scaffold for the construction of more complex molecules. cymitquimica.comenamine.net The presence of both a hydroxyl group and a pyridine (B92270) ring allows for a variety of chemical transformations. The hydroxyl group can undergo reactions such as etherification and esterification, while the pyridine ring can participate in N-alkylation and reactions at the ring's carbon atoms.
For instance, the hydroxyl group can be converted to other functional groups, enabling the introduction of diverse substituents. This versatility is crucial for creating libraries of compounds for screening in drug discovery and other research areas. The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can alter the electronic properties and solubility of the resulting molecules.
A notable synthetic application is the N-difluoromethylation of pyridin-4-ol derivatives. In a study, 3-methylpyridin-4-ol, a closely related compound, underwent selective N-difluoromethylation with simultaneous formation of a ketone functional group, yielding the product in good to excellent yields. chemrxiv.org This reaction highlights the potential for similar transformations with this compound, creating valuable fluorinated building blocks for various applications.
Table 1: Examples of Derivatives Synthesized from Pyridin-4-ol Scaffolds
| Derivative Name | Starting Material | Key Transformation | Potential Application Area | Reference |
|---|---|---|---|---|
| 1-(3-ethylpyridin-4-yl)oct-7-en-1-ol | This compound | Grignard reaction | Organic Synthesis | nih.gov |
| 1-(3-ethylpyridin-4-yl)but-3-en-1-amine | This compound | Reductive amination | Organic Synthesis | nih.gov |
Ligand Design and Coordination Chemistry Involving this compound Moieties
The structural features of this compound make it an excellent candidate for ligand design in coordination chemistry. The pyridine nitrogen atom and the hydroxyl oxygen atom can act as a bidentate chelating ligand, binding to a central metal ion to form stable coordination complexes. vulcanchem.com The nature of the ethyl group at the 3-position can influence the steric and electronic properties of the resulting metal complexes, allowing for fine-tuning of their reactivity and physical properties.
Transition metal complexes containing pyridine ligands are well-documented. wikipedia.org These complexes can exhibit a range of coordination geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and other ligands present. libretexts.org The specific geometry and electronic structure of these complexes are crucial for their application in areas such as catalysis and materials science. For example, pyridine derivatives can form complexes with metals like copper and palladium, which have shown efficacy in oxidation and cross-coupling reactions. vulcanchem.com
The design of ligands is a critical aspect of developing new catalysts and functional materials. By modifying the substituents on the pyridine ring of this compound, chemists can systematically alter the properties of the resulting metal complexes. This approach allows for the rational design of molecules with specific desired functions.
Role in Agrochemical Research as Synthetic Intermediates (excluding biological effects or toxicity)
In the field of agrochemical research, pyridine derivatives are of significant importance, often referred to as the "chip" of pesticides. agropages.com this compound can serve as a valuable synthetic intermediate in the preparation of new agrochemical candidates. cymitquimica.com The reactivity of its functional groups allows for the introduction of various pharmacophores and toxophores, which are essential for the development of new herbicides, insecticides, and fungicides. researchgate.net
The synthesis of agrochemicals often involves multi-step sequences where building blocks like this compound are modified to achieve the final target structure. For example, the hydroxyl group can be a handle for introducing ether or ester linkages, which are common motifs in many active agrochemical compounds. The pyridine ring itself is a key structural feature in many successful pesticides. agropages.com
Research in this area focuses on creating novel molecular structures that can be screened for their potential as agrochemicals. The use of versatile intermediates like this compound is crucial for efficiently exploring a wide range of chemical space in the search for new and effective crop protection agents.
Contributions to Material Science and Polymer Chemistry
The application of this compound and its derivatives extends into the realm of material science and polymer chemistry. utexas.eduuclouvain.be The ability of the pyridine moiety to participate in the formation of coordination polymers and metal-organic frameworks (MOFs) makes it a valuable component in the design of new materials. These materials can exhibit interesting properties such as porosity, catalytic activity, and specific electronic or optical characteristics.
The incorporation of this compound derivatives into polymer chains can impart specific functionalities. The hydroxyl group, for example, can be used as a site for cross-linking or for grafting other molecules onto the polymer backbone, leading to materials with tailored properties for specific applications.
Table 2: Potential Polymer Types and Applications
| Polymer Type | Monomer Component | Potential Application |
|---|---|---|
| Coordination Polymer | This compound metal complex | Catalysis, Gas Storage |
| Conjugated Polymer | Derivative of this compound | Organic Electronics, Sensors |
Catalytic Applications of this compound Derived Species
Derivatives of this compound have potential applications in catalysis, both as organocatalysts and as ligands for metal-based catalysts. bldpharm.com The pyridine nitrogen can act as a basic site, facilitating a variety of organic reactions. Furthermore, as mentioned in the context of coordination chemistry, metal complexes of this compound can be designed to act as catalysts for specific transformations.
For example, palladium complexes with pyridine-containing ligands are widely used in cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental tools in modern organic synthesis. nih.gov The steric and electronic environment provided by the this compound ligand can influence the efficiency and selectivity of these catalytic processes.
The development of new catalytic systems is a major focus of chemical research. The versatility of this compound as a ligand precursor allows for the systematic investigation of structure-activity relationships in catalysis, ultimately leading to the discovery of more efficient and selective catalysts for a wide range of chemical reactions.
Optoelectronic and Photoactive Systems Incorporating this compound Derivatives
The electronic structure of the pyridine ring suggests that derivatives of this compound could be incorporated into optoelectronic and photoactive systems. unistra.fr Molecules with extended π-systems that include heterocyclic rings like pyridine can exhibit interesting photophysical properties, such as fluorescence and phosphorescence. mdpi.com These properties are essential for applications in organic light-emitting diodes (OLEDs), sensors, and as photoactive layers in photovoltaic devices. uokerbala.edu.iqscribd.comresearchgate.netmdpi.com
By chemically modifying this compound to extend its conjugation, it is possible to create new dyes and pigments with specific absorption and emission characteristics. The hydroxyl group can also be used to attach the molecule to other components in a larger photoactive assembly.
Research in this area involves the synthesis of novel pyridine-containing chromophores and the characterization of their photophysical properties. The goal is to design molecules that can efficiently absorb and emit light, or that can participate in photoinduced electron transfer processes, which are fundamental to many optoelectronic applications. While direct research on the optoelectronic properties of this compound itself is limited, the broader class of pyridine derivatives shows significant promise in this field.
Analytical Methodologies for the Detection and Quantification of 3 Ethylpyridin 4 Ol in Complex Research Matrices
Advanced Chromatographic Techniques (HPLC, GC, SFC) for Separation and Quantification
Chromatographic methods are fundamental to the separation and quantification of 3-Ethylpyridin-4-OL from intricate mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools utilized in its analysis.
High-Performance Liquid Chromatography (HPLC): reverse-phase HPLC (RP-HPLC) is a common technique for the analysis of pyridine (B92270) derivatives. researchgate.net The method's validation often follows International Council for Harmonisation (ICH) guidelines, ensuring its precision, accuracy, and robustness. researchgate.net For instance, a study on a novel synthetic pyridine derivative utilized an isocratic RP-HPLC method for quantification, demonstrating the technique's suitability for such compounds. researchgate.net HPLC can be coupled with various detectors, and its versatility makes it a cornerstone in the analysis of polar compounds like this compound.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. youtube.com For non-volatile or thermally labile compounds, a derivatization step is often necessary to convert the analyte into a more "GC-amenable" form. sigmaaldrich.com This process modifies the functional groups of the analyte, increasing its volatility. youtube.com For example, silylation is a common derivatization technique where polar hydroxyl groups are replaced with non-polar trimethylsilyl (B98337) (TMS) groups. youtube.comsigmaaldrich.com GC analysis of related pyridinol compounds, such as 3,5,6-trichloro-2-pyridinol (B117793), often involves derivatization prior to analysis by GC with electron capture detection or mass spectrometry. researchgate.net
Supercritical Fluid Chromatography (SFC): SFC is a type of normal-phase chromatography that employs a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.org This technique is particularly useful for analyzing and purifying low to moderate molecular weight, thermally labile molecules, and for separating chiral compounds. wikipedia.org SFC combines the advantages of both gas and liquid chromatography, offering high diffusivity and low viscosity, which facilitates efficient separations. libretexts.org The technique has been applied to the separation of various compounds, including thermally labile porphyrin mixtures. libretexts.org
A comparative table of these chromatographic techniques is presented below:
Table 1: Comparison of Chromatographic Techniques for this compound Analysis| Technique | Principle | Advantages for this compound Analysis | Considerations |
|---|---|---|---|
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High versatility, suitable for polar and non-volatile compounds, a wide choice of detectors. researchgate.net | May require longer analysis times compared to GC. |
| GC | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution and speed for volatile compounds. oiv.int | Requires derivatization for non-volatile compounds like this compound to increase volatility and thermal stability. youtube.comsigmaaldrich.com |
| SFC | Separation using a supercritical fluid as the mobile phase. | Suitable for thermally labile and chiral compounds, combines benefits of GC and HPLC. wikipedia.org | Requires specialized high-pressure equipment. wikipedia.org |
Mass Spectrometry Coupling with Chromatography (GC-MS, LC-MS/MS) for Trace Analysis
Coupling chromatographic separation with mass spectrometry (MS) detection provides unparalleled sensitivity and specificity, making it ideal for trace analysis of this compound in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): This combination is a powerful tool for identifying and quantifying volatile and semi-volatile organic compounds. After separation by GC, the analyte molecules are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint. For trace analysis of related pyridinols like 3,5,6-trichloro-2-pyridinol, GC-MS is a frequently used method, often following a derivatization step. researchgate.net For instance, the analysis of volatile compounds in Chinese mitten crab was successfully carried out using GC-MS after simultaneous distillation-extraction. jfda-online.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly effective for the analysis of polar, non-volatile, and thermally labile compounds. It offers high selectivity and sensitivity by utilizing multiple reaction monitoring (MRM). This technique has been successfully used for the trace-level determination of various pesticides and their degradation products in environmental samples. nih.gov For example, an LC-MS/MS method was developed for the analysis of organophosphorus pesticides and their metabolites, including 3,5,6-trichloro-2-pyridinol, in air samples, achieving detection limits in the low microgram per liter range. nih.gov The development of analytical tools for trace compound analysis in various matrices often relies on the combination of chromatographic separation and selective mass spectrometry. univ-rennes.fr
Table 2: Mass Spectrometry Techniques for Trace Analysis of this compound
| Technique | Principle | Advantages for Trace Analysis | Typical Applications |
|---|---|---|---|
| GC-MS | Separates volatile compounds, which are then identified by their mass spectrum. | High sensitivity and specificity for volatile analytes, provides structural information. jfda-online.com | Analysis of derivatized pyridinols, volatile organic compounds. researchgate.netjfda-online.com |
| LC-MS/MS | Separates non-volatile compounds, which are then quantified using multiple reaction monitoring. | Excellent for polar and thermally labile compounds, high selectivity and sensitivity for trace levels. nih.govnih.gov | Analysis of pesticides and their metabolites in environmental and biological samples. nih.govepa.gov |
Spectrophotometric and Fluorimetric Methods for Specific Detection
Spectrophotometric and fluorimetric methods offer alternative approaches for the detection of this compound, often valued for their simplicity and cost-effectiveness.
Spectrophotometric Methods: These methods are based on the absorption of light by the analyte at a specific wavelength. While direct spectrophotometric detection of this compound might lack the specificity of chromatographic methods, it can be useful for preliminary analysis or in systems with few interfering substances. The development of chromogenic reagents that react specifically with the pyridinol functional group could enhance the selectivity of this method.
Fluorimetric Methods: Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted by a fluorescent molecule (fluorophore) after it has been excited by light of a shorter wavelength. monad.edu.in While this compound itself may not be strongly fluorescent, derivatization with a fluorescent tag can enable highly sensitive detection. Some pyridinol derivatives have been shown to exhibit fluorescence. beilstein-journals.org For instance, fluorescence measurements of biscoupled pyridine-3,4-diol (B75182) products showed emission in the violet region of the spectrum. beilstein-journals.org Furthermore, fluorescence quenching studies have been used to investigate the interaction of the related compound 3,5,6-trichloro-2-pyridinol with bovine serum albumin. nih.gov The design of fluorescent probes based on pyrene (B120774) derivatives has also been explored for the detection of various analytes. mdpi.com
Electrochemical Methods for Real-time Monitoring and Detection
Electrochemical methods offer the potential for real-time monitoring and detection of this compound, which is particularly valuable for process control and in-situ measurements. These techniques are based on measuring the electrical signals (e.g., current or potential) generated by the electrochemical reaction of the analyte at an electrode surface.
While specific electrochemical methods for this compound are not extensively documented in the provided search results, the principles can be applied. For instance, surface plasmon resonance (SPR) biosensors have been developed for the real-time detection of the related compound 3,5,6-trichloro-2-pyridinol in urine samples. researchgate.net This immunochemical method allows for rapid analysis, with measurements completed in just 10 minutes. researchgate.net The development of sensors for the noninvasive biomonitoring of pesticides and their metabolites is an active area of research, with the goal of achieving real-time analysis. oup.com The use of time-resolved fluorescence for real-time monitoring is another emerging technique. uis.no
Advanced Sample Preparation and Derivatization Strategies for Analytical Studies
Effective sample preparation is a critical step to remove interferences from complex matrices and to concentrate the analyte before analysis. Derivatization is often employed to improve the analytical properties of this compound, particularly for GC analysis.
Sample Preparation: Techniques like solid-phase extraction (SPE) and simultaneous distillation-extraction (SDE) are commonly used to isolate and concentrate analytes from complex samples. researchgate.netjfda-online.com For example, SPE has been used in the analysis of 3,5,6-trichloro-2-pyridinol in urine samples and for the determination of various organic chemicals in drinking water. researchgate.netepa.gov SDE has been employed for the extraction of volatile compounds from food matrices. jfda-online.com
Derivatization: As mentioned previously, derivatization is crucial for enhancing the volatility and thermal stability of polar compounds like this compound for GC analysis. youtube.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a widely used technique. sigmaaldrich.comresearchgate.net The ease of derivatization depends on the functional group, with alcohols and phenols being highly reactive. sigmaaldrich.com Another common method is esterification, which is used, for example, to convert free fatty acids into their more volatile methyl esters. youtube.com The choice of derivatization reagent and reaction conditions must be optimized to ensure the reaction goes to completion. youtube.com
Table 3: Common Derivatization Reagents for Hydroxyl Groups
| Reagent | Abbreviation | Target Functional Group | Resulting Derivative |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, Phenols, Carboxylic Acids, Amines, Amides sigmaaldrich.com | Trimethylsilyl (TMS) ether |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Metabolites csic.es | tert-Butyldimethylsilyl (TBDMS) derivative |
| Boron trifluoride in methanol | BF3-MeOH | Free fatty acids youtube.com | Fatty Acid Methyl Ester (FAME) |
Validation of Analytical Methods for Research Purposes
The validation of analytical methods is essential to ensure that they are reliable, reproducible, and fit for their intended purpose. labmanager.comich.org For research purposes, method validation provides confidence in the accuracy and integrity of the generated data. The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation. labmanager.comgmp-compliance.orgeuropa.eu
Key validation parameters, as defined by ICH Q2(R1) and the revised Q2(R2), include: labmanager.comfda.gov
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.orgeuropa.eu
Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. europa.eu
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eueuropa.eu
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ich.org
Regulatory bodies like the FDA and EMA also have specific requirements for method validation. labmanager.comeuropa.eufda.gov The validation process should be well-documented, and the suitability of the method should be verified under the actual conditions of use. demarcheiso17025.com
Future Research Directions and Emerging Paradigms for 3 Ethylpyridin 4 Ol
Exploration of Novel and Highly Efficient Synthetic Pathways
The development of new and efficient methods for synthesizing 3-Ethylpyridin-4-OL and its derivatives is a cornerstone of future research. While traditional methods exist, the focus is shifting towards more sustainable and scalable approaches. vulcanchem.com Key areas of exploration include:
Biocatalytic Methods: The use of enzymes or whole-cell systems for the synthesis of pyridinols is a promising green chemistry approach. acs.orgnih.gov For instance, whole cells of Burkholderia sp. MAK1 have demonstrated the ability to regioselectively hydroxylate pyridine (B92270) derivatives, offering a potential route to pyridin-5-ols. nih.gov Research in this area will likely focus on identifying and engineering novel enzymes for the specific and efficient production of this compound.
One-Pot Synthesis: Streamlining synthetic sequences by combining multiple reaction steps into a single operation can significantly improve efficiency and reduce waste. vulcanchem.com Developing one-pot methodologies for this compound would be a significant advancement for industrial-scale production. vulcanchem.com
Photocatalysis: The use of light to drive chemical reactions offers mild and selective synthetic routes. cardiff.ac.uk Exploring photocatalytic strategies for the functionalization of the pyridine ring could lead to novel and efficient pathways to this compound and its analogues. cardiff.ac.uk
A comparative analysis of emerging synthetic strategies highlights the potential for significant improvements in yield, selectivity, and environmental impact.
Table 1: Comparison of Emerging Synthetic Strategies for Pyridinol Derivatives
| Synthetic Strategy | Advantages | Potential Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. acs.orgnih.gov | Enzyme stability and availability, optimization of reaction conditions. |
| One-Pot Synthesis | Reduced reaction time, lower cost, less waste. vulcanchem.com | Compatibility of reagents and catalysts, control over reaction selectivity. |
| Photocatalysis | Mild reaction conditions, high functional group tolerance. cardiff.ac.uk | Catalyst stability, scalability of reactions. |
Unveiling Undiscovered Reactivity Patterns and Selectivity
A deeper understanding of the reactivity of the this compound scaffold is crucial for designing novel molecules with desired properties. Future research will likely focus on:
Tautomerism and its Influence: The tautomeric equilibrium between the pyridinol and pyridone forms significantly influences the compound's reactivity. rsc.org Investigating how the ethyl group at the 3-position affects this equilibrium and the subsequent reactivity is a key area of interest.
Selective Functionalization: Developing methods for the selective functionalization of different positions on the pyridine ring is essential for creating a diverse range of derivatives. uiowa.edu This includes exploring the impact of various substituents on the reactivity and selectivity of C-H activation and cross-coupling reactions. uiowa.edu
Reaction with Radical Species: Studying the reactions of this compound with various radical species will provide insights into its potential as an antioxidant or in radical-mediated polymerization processes. nih.gov
Development of Advanced Functional Materials Based on this compound Scaffolds
The unique electronic and structural features of the this compound core make it an attractive building block for advanced functional materials. research.com Research in this area will likely explore its use in:
Polymers: Incorporating the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or unique recognition capabilities.
Metal-Organic Frameworks (MOFs): The pyridinol group can act as a versatile ligand for the construction of MOFs. vulcanchem.com These materials have potential applications in gas storage, catalysis, and sensing.
Electrocatalysts: The development of binder-free electrocatalyst cathodes based on novel materials is a key area of research for advanced batteries, such as Li-CO2 batteries. njust.edu.cn The properties of pyridinol derivatives could be leveraged in the design of such catalysts.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and optimization of new molecules. nih.govijettjournal.orgacs.org For this compound, AI can be applied to:
Predicting Properties: ML models can be trained on existing data to predict the physicochemical properties, reactivity, and biological activity of novel this compound derivatives. mdpi.com This can help prioritize synthetic targets and reduce the number of experiments required.
Designing Novel Scaffolds: Generative AI models can be used to design new molecules with desired properties based on the this compound scaffold. ijettjournal.org
Optimizing Synthetic Routes: AI algorithms can analyze vast reaction databases to propose optimal synthetic pathways for this compound and its derivatives, considering factors like yield, cost, and sustainability.
The synergy between AI and experimental chemistry will undoubtedly accelerate the pace of innovation in pyridinol research. nih.gov
Role of this compound in Emerging Interdisciplinary Sciences
The versatility of the this compound scaffold extends beyond traditional chemistry, with potential applications in various interdisciplinary fields:
Medicinal Chemistry: Pyridine and its derivatives are prevalent in many FDA-approved drugs. rsc.orgnih.gov The this compound core could serve as a "privileged scaffold" for the development of new therapeutic agents targeting a range of diseases. rsc.orgrsc.org
Chemical Biology: this compound derivatives can be designed as molecular probes to study biological processes or as inhibitors of specific enzymes.
Supramolecular Chemistry: The ability of the pyridinol group to participate in hydrogen bonding makes it an excellent building block for designing complex self-assembled structures with novel functions.
Addressing Grand Challenges and Opportunities in Pyridinol Research
While the future of this compound research is bright, several challenges and opportunities need to be addressed:
Scalability of Synthesis: Developing cost-effective and scalable synthetic routes remains a significant hurdle for the widespread application of this compound and its derivatives. researchgate.net
Understanding Structure-Property Relationships: A more comprehensive understanding of how subtle structural modifications to the this compound scaffold influence its properties is needed for rational design.
Toxicity and Environmental Impact: Thorough evaluation of the toxicological profile and environmental fate of new this compound-based compounds is crucial for ensuring their safe and sustainable use.
Addressing these challenges will require a collaborative effort from chemists, biologists, material scientists, and computational scientists. The continued exploration of the chemical space around this compound holds immense promise for scientific and technological advancements.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Ethylpyridin-4-OL, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis of substituted pyridines like this compound typically involves functionalization of pyridine derivatives via hydroxylation or alkylation. For reproducibility, experimental protocols must detail reagent stoichiometry, reaction temperatures, and purification steps (e.g., column chromatography). Biocatalytic methods using enzymes such as Burkholderia sp. MAK1 under mild conditions (e.g., aqueous buffer, 25–37°C) can enhance regioselectivity and reduce byproducts . Purity validation requires HPLC or GC-MS, with NMR (¹H/¹³C) confirming structural integrity. For new compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are mandatory .
Q. How should researchers characterize the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Solubility profiles should be determined in polar (e.g., water, methanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under acidic/alkaline conditions (pH 2–12) and thermal stress (25–100°C) require periodic sampling and HPLC quantification. Document degradation products via LC-MS and compare with known analogs (e.g., 3-Chloro-2-propoxypyridin-4-OL) to infer reactivity patterns .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound and its derivatives?
- Methodological Answer : Combine ¹H/¹³C NMR to identify substituent positions (e.g., ethyl group at C3, hydroxyl at C4). IR spectroscopy verifies O-H stretching (3200–3600 cm⁻¹) and pyridine ring vibrations. For ambiguous cases, X-ray crystallography provides definitive structural confirmation. Cross-reference spectral data with databases (e.g., PubChem) to validate assignments .
Advanced Research Questions
Q. How can biocatalytic strategies improve the regioselective synthesis of this compound derivatives?
- Methodological Answer : Enzymes like cytochrome P450 monooxygenases or engineered hydroxylases enable selective C4 hydroxylation of ethylpyridine precursors. Optimize reaction parameters (pH, cofactor concentration, incubation time) via Design of Experiments (DoE). Compare yields with traditional chemical methods (e.g., Friedel-Crafts alkylation) to assess efficiency. Use molecular docking studies to predict enzyme-substrate interactions .
Q. How should researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Apply contradiction analysis frameworks to isolate variables (e.g., assay type, cell line variability, solvent effects). For example, inconsistent IC₅₀ values in enzyme inhibition vs. cell-based assays may stem from differential membrane permeability. Validate hypotheses using orthogonal assays (e.g., SPR for binding affinity, metabolomics for intracellular uptake). Cross-reference findings with structurally similar compounds (e.g., 4′-O-methylquercetin) to identify scaffold-specific trends .
Q. What computational methods are effective for modeling the electronic properties of this compound and predicting its reactivity?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and partial charges. Compare results with experimental Hammett σ values or kinetic isotope effects. Validate models against known reactions (e.g., electrophilic substitution at C2/C6 positions). Software tools like Gaussian or ORCA are recommended .
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer : Combine target-agnostic (e.g., thermal shift assays, CRISPR-Cas9 screens) and target-specific approaches (e.g., radioligand binding, siRNA knockdown). For enzyme inhibition, perform steady-state kinetics to determine inhibition type (competitive/non-competitive). Use isotopic labeling (e.g., ¹⁴C-ethyl group) to track metabolic pathways in vitro and in vivo .
Data Presentation and Reproducibility Guidelines
- Experimental Sections : Describe synthetic procedures with exact molar ratios, solvent grades, and equipment specifications. Limit main text to five representative compounds; include additional data in supplementary materials .
- Contradiction Reporting : Clearly annotate conflicting results (e.g., "Compound X showed 80% inhibition in Assay A vs. 45% in Assay B") and propose mechanistic hypotheses .
- Ethical Compliance : Adhere to safety protocols for handling pyridine derivatives (e.g., fume hood use, PPE) and disclose all funding sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

